molecular formula C9H7F3 B13700061 5-Cyclopropyl-1,2,3-trifluorobenzene

5-Cyclopropyl-1,2,3-trifluorobenzene

Cat. No.: B13700061
M. Wt: 172.15 g/mol
InChI Key: GTQOUORUEDDAJU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2,3-trifluorobenzene is an organic compound that features a benzene ring substituted with three fluorine atoms and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2,3-trifluorobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluorobenzoic acid, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

5-Cyclopropyl-1,2,3-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyclopropyl-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1,2,3-trifluorobenzene is unique due to the presence of the cyclopropyl group, which introduces additional steric hindrance and alters the compound’s reactivity compared to other trifluorobenzene derivatives. This uniqueness makes it valuable for specific applications where steric effects play a crucial role .

Properties

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

IUPAC Name

5-cyclopropyl-1,2,3-trifluorobenzene

InChI

InChI=1S/C9H7F3/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2

InChI Key

GTQOUORUEDDAJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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